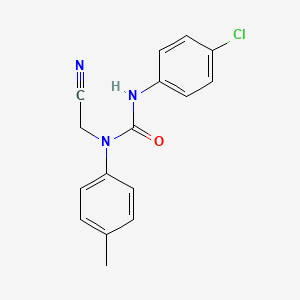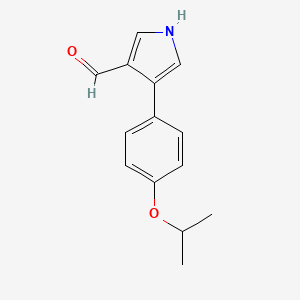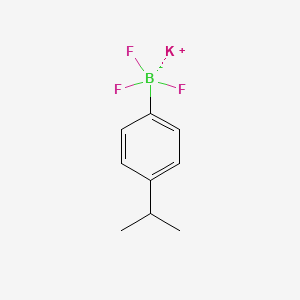
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the nicotinate family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the acylation of 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and production costs .
化学反応の分析
Types of Reactions: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B (NF-κB).
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.
類似化合物との比較
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .
特性
分子式 |
C17H16F3NO3 |
|---|---|
分子量 |
339.31 g/mol |
IUPAC名 |
ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(22)15-10(2)21-14(9-13(15)17(18,19)20)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3 |
InChIキー |
SNJOLGRDTIWYAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)


![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)






